molecular formula C9H6N2O5 B14163319 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy-

Cat. No.: B14163319
M. Wt: 222.15 g/mol
InChI Key: RKWZRZBCXJZZGU-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- is a heterocyclic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo-pyridine core with carboxylic acid and hydroxy functional groups. It has been studied for its biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of carboxylic acid groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- has been extensively studied for its applications in:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or receptors involved in disease pathways. The compound may bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. Molecular pathways involved include signal transduction pathways that regulate cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- can be compared with other similar compounds such as:

    1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid: This compound has a similar core structure but differs in the position and number of carboxylic acid groups.

    1H-Pyrrolo[2,3-b]pyridine derivatives: These derivatives may have various substitutions on the pyridine ring, leading to different biological activities and applications.

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid, 4-hydroxy- lies in its specific functional groups and their positions, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C9H6N2O5

Molecular Weight

222.15 g/mol

IUPAC Name

4-oxo-1,7-dihydropyrrolo[2,3-b]pyridine-2,3-dicarboxylic acid

InChI

InChI=1S/C9H6N2O5/c12-3-1-2-10-7-4(3)5(8(13)14)6(11-7)9(15)16/h1-2H,(H,13,14)(H,15,16)(H2,10,11,12)

InChI Key

RKWZRZBCXJZZGU-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C1=O)C(=C(N2)C(=O)O)C(=O)O

Origin of Product

United States

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